molecular formula C22H13BrN4O3 B12465586 N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12465586
M. Wt: 461.3 g/mol
InChI Key: QPUQBTBSLJLTGF-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a benzotriazole moiety, and a chromene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative through the reaction of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Bromination: The benzotriazole derivative is then brominated using bromine or a brominating agent to introduce the bromophenyl group.

    Coupling with Chromene Carboxamide: The brominated benzotriazole is coupled with a chromene carboxamide derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene moiety.

    Coupling Reactions: The benzotriazole and chromene groups can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling: EDCI and triethylamine for amide bond formation.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives, while oxidation of the chromene moiety can produce chromone derivatives.

Scientific Research Applications

N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and enzymes, potentially inhibiting their activity. For example, it may interact with kinases or other signaling proteins involved in cell proliferation.

    Pathways Involved: The compound may affect pathways related to oxidative stress, apoptosis, and cell cycle regulation. Its chromene moiety can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide
  • N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-tert-butylbenzamide
  • N-[2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

Uniqueness

N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a bromophenyl group, benzotriazole moiety, and chromene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H13BrN4O3

Molecular Weight

461.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)benzotriazol-5-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H13BrN4O3/c23-14-5-8-16(9-6-14)27-25-18-10-7-15(12-19(18)26-27)24-21(28)17-11-13-3-1-2-4-20(13)30-22(17)29/h1-12H,(H,24,28)

InChI Key

QPUQBTBSLJLTGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)Br

Origin of Product

United States

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